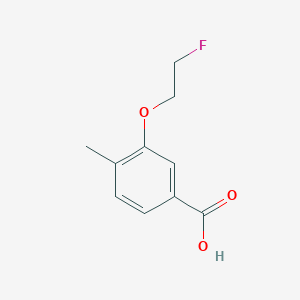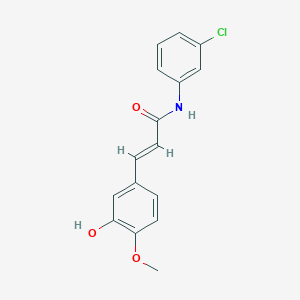
(E)-N-(3-Chloro-phenyl)-3-(3-hydroxy-4-methoxy-phenyl)-acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(3-Chloro-phenyl)-3-(3-hydroxy-4-methoxy-phenyl)-acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a chloro-substituted phenyl group and a hydroxy-methoxy-substituted phenyl group connected through an acrylamide linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(3-Chloro-phenyl)-3-(3-hydroxy-4-methoxy-phenyl)-acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloroaniline and 3-hydroxy-4-methoxybenzaldehyde.
Formation of Schiff Base: The 3-chloroaniline reacts with 3-hydroxy-4-methoxybenzaldehyde in the presence of an acid catalyst to form a Schiff base.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Acrylamide Formation: The amine is reacted with acryloyl chloride in the presence of a base to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: (E)-N-(3-Chloro-phenyl)-3-(3-hydroxy-4-methoxy-phenyl)-acrylamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The acrylamide double bond can be reduced to form the corresponding amide.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding amide.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
(E)-N-(3-Chloro-phenyl)-3-(3-hydroxy-4-methoxy-phenyl)-acrylamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (E)-N-(3-Chloro-phenyl)-3-(3-hydroxy-4-methoxy-phenyl)-acrylamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the chloro group can influence the compound’s reactivity and binding affinity. The acrylamide linkage allows for potential interactions with enzymes and receptors, affecting various biochemical pathways.
類似化合物との比較
(E)-N-(3-Chloro-phenyl)-3-phenyl-acrylamide: Lacks the hydroxy and methoxy groups, resulting in different reactivity and biological activity.
(E)-N-(3-Chloro-phenyl)-3-(4-hydroxy-phenyl)-acrylamide: Similar structure but lacks the methoxy group, affecting its properties.
(E)-N-(3-Chloro-phenyl)-3-(3-methoxy-phenyl)-acrylamide: Lacks the hydroxy group, leading to different interactions and applications.
Uniqueness: (E)-N-(3-Chloro-phenyl)-3-(3-hydroxy-4-methoxy-phenyl)-acrylamide is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These functional groups allow for diverse interactions and applications, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C16H14ClNO3 |
|---|---|
分子量 |
303.74 g/mol |
IUPAC名 |
(E)-N-(3-chlorophenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H14ClNO3/c1-21-15-7-5-11(9-14(15)19)6-8-16(20)18-13-4-2-3-12(17)10-13/h2-10,19H,1H3,(H,18,20)/b8-6+ |
InChIキー |
UBNJOSSBOHRSMZ-SOFGYWHQSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)Cl)O |
正規SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


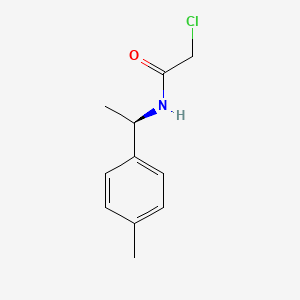

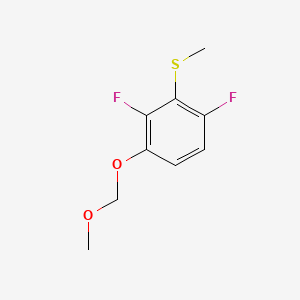
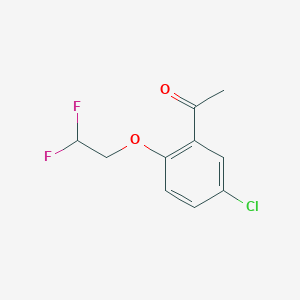
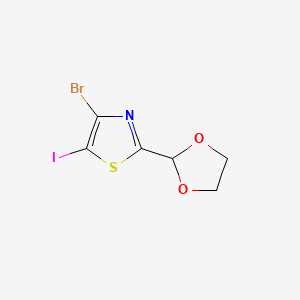
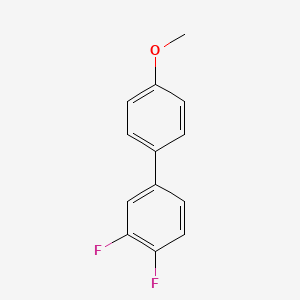

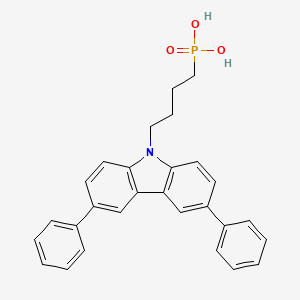
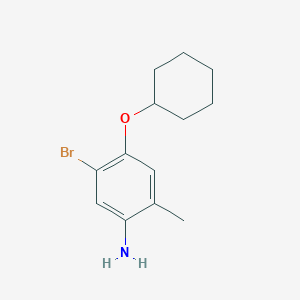
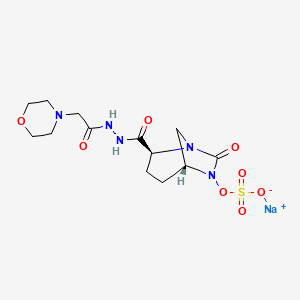
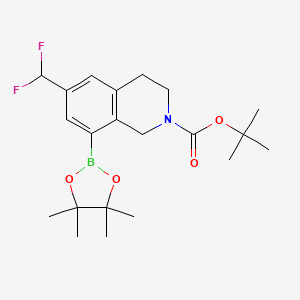
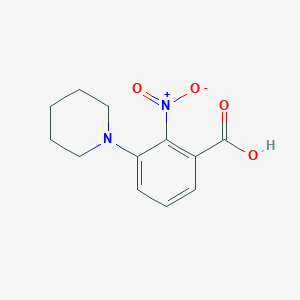
![(4-Methyl-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B14766121.png)
